molecular formula C8H10BrNOS B3215180 4-Bromo-2-(tetrahydropyran-4-yl)thiazole CAS No. 1159815-23-2

4-Bromo-2-(tetrahydropyran-4-yl)thiazole

Cat. No.: B3215180
CAS No.: 1159815-23-2
M. Wt: 248.14 g/mol
InChI Key: SWPWDUWNGHBBJE-UHFFFAOYSA-N
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Description

4-Bromo-2-(tetrahydropyran-4-yl)thiazole is a heterocyclic compound that features a thiazole ring substituted with a bromine atom and a tetrahydropyran group. Thiazoles are known for their diverse biological activities and are found in various biologically active compounds, including drugs and natural products .

Preparation Methods

The synthesis of 4-Bromo-2-(tetrahydropyran-4-yl)thiazole can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the Grignard reaction, where a brominated precursor reacts with a tetrahydropyran derivative to form the desired compound .

Chemical Reactions Analysis

4-Bromo-2-(tetrahydropyran-4-yl)thiazole undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Bromo-2-(tetrahydropyran-4-yl)thiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-2-(tetrahydropyran-4-yl)thiazole involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in various biochemical reactions, including enzyme inhibition and receptor binding. The compound can activate or inhibit biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

4-Bromo-2-(tetrahydropyran-4-yl)thiazole can be compared with other thiazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-bromo-2-(oxan-4-yl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNOS/c9-7-5-12-8(10-7)6-1-3-11-4-2-6/h5-6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWPWDUWNGHBBJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=NC(=CS2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201258024
Record name 4-Bromo-2-(tetrahydro-2H-pyran-4-yl)thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201258024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159815-23-2
Record name 4-Bromo-2-(tetrahydro-2H-pyran-4-yl)thiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159815-23-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-(tetrahydro-2H-pyran-4-yl)thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201258024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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